2,2-dimethyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide
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Overview
Description
2,2-dimethyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide is a complex organic compound that features a unique structure combining an oxazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminopyridin-3-ol with dimethyl phthalate and anilines in the presence of an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) at 80–85°C for 90–120 minutes . This method offers good yields and is environmentally friendly due to the use of ionic liquids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, cost, and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole or pyridine rings, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Scientific Research Applications
2,2-dimethyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. For instance, as a potential NOS inhibitor, it may bind to the active site of the enzyme, preventing the production of nitric oxide, a signaling molecule involved in inflammation and other processes . The exact molecular interactions and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydropyrido[2,3-d][1,3]oxazol-2-one: A benzoxazolone analogue used to inhibit nitric oxide synthases.
1-Butyl-3-methylimidazolium Tetrafluoroborate: An ionic liquid used in the synthesis of oxazole derivatives.
Uniqueness
2,2-dimethyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an oxazole ring fused with a pyridine ring makes it a versatile scaffold for drug discovery and other applications.
Properties
Molecular Formula |
C17H17N3O2 |
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Molecular Weight |
295.34 g/mol |
IUPAC Name |
2,2-dimethyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C17H17N3O2/c1-17(2,3)16(21)19-12-7-4-6-11(10-12)15-20-14-13(22-15)8-5-9-18-14/h4-10H,1-3H3,(H,19,21) |
InChI Key |
VLQJZXMBAXOOIP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3 |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3 |
Origin of Product |
United States |
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